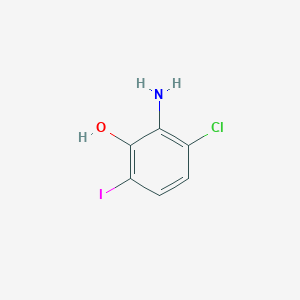
2-Amino-3-chloro-6-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-chloro-6-iodophenol is an organoiodide of phenol, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloro-6-iodophenol typically involves nucleophilic aromatic substitution reactionsThe reaction conditions often require the presence of strong electron-attracting groups and basic nucleophilic reagents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and reduction reactions. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-chloro-6-iodophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide, sulfuric acid, and various halogenating agents are employed.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and dehalogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-chloro-6-iodophenol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-chloro-6-iodophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The presence of amino, chloro, and iodo groups allows it to form strong interactions with target molecules, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-chlorophenol
- 2-Amino-6-iodophenol
- 3-Chloro-6-iodophenol
Comparison: 2-Amino-3-chloro-6-iodophenol is unique due to the simultaneous presence of amino, chloro, and iodo groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced reactivity in substitution reactions and potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C6H5ClINO |
|---|---|
Molekulargewicht |
269.47 g/mol |
IUPAC-Name |
2-amino-3-chloro-6-iodophenol |
InChI |
InChI=1S/C6H5ClINO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2 |
InChI-Schlüssel |
NWEVPANPCCQPBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)N)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B12851581.png)
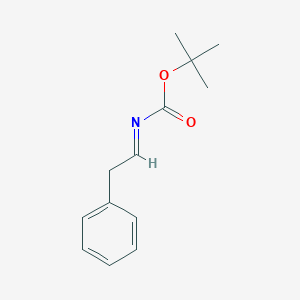
![N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide](/img/structure/B12851599.png)
![N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12851601.png)
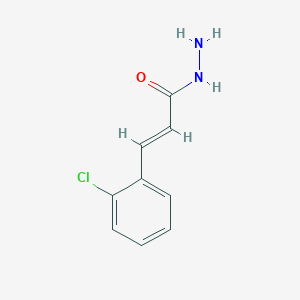
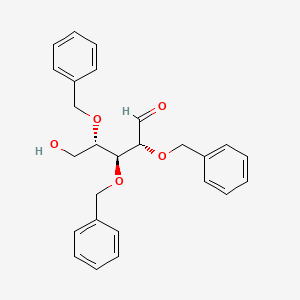
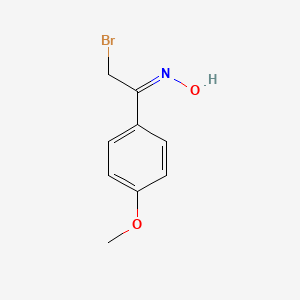
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)
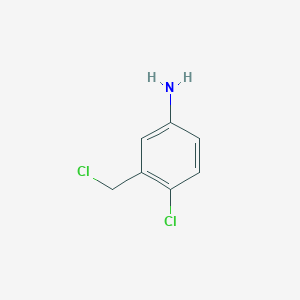


![5-Iodo-1H-imidazo[4,5-b]pyridine](/img/structure/B12851657.png)


